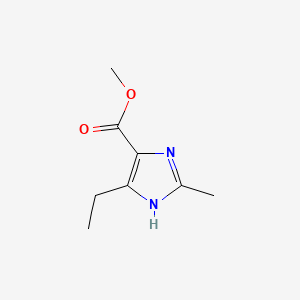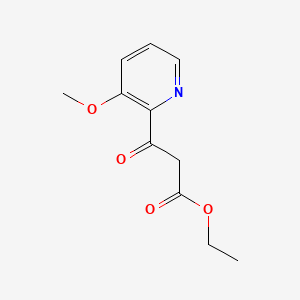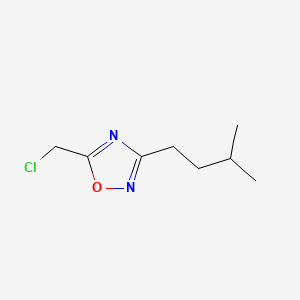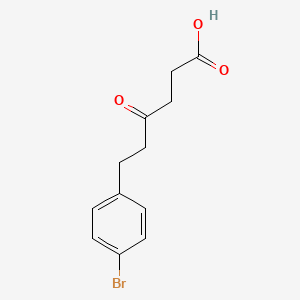
methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methyl-1H-imidazole-4-carboxylate is a compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is an off-white to yellow crystalline powder . This compound forms coordination compounds with Co (2+). These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors .
Molecular Structure Analysis
The molecular structure of Ethyl 5-methyl-1H-imidazole-4-carboxylate is represented by the InChI code: 1S/C7H10N2O2/c1-3-11-7(10)6-5(2)8-4-9-6/h4H,3H2,1-2H3,(H,8,9) and the InChI key is VLDUBDZWWNLZCU-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate” are not available, it’s known that imidazole compounds are key components to functional molecules used in a variety of everyday applications .Physical And Chemical Properties Analysis
Ethyl 5-methyl-1H-imidazole-4-carboxylate is a solid at 20 degrees Celsius . The melting point ranges from 203.0 to 207.0 °C .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Imidazole derivatives are crucial in developing pharmacological preparations. They are part of natural compounds like histamine and biotin and are structural fragments of various medicinal preparations. Directed synthesis of imidazole derivatives aims to obtain substances with specified, practically useful properties. The significance of imidazole compounds in medicinal chemistry is underlined by their incorporation in drugs targeting diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The development of new highly effective drugs among imidazole derivatives remains a promising and relevant research area (А.B. Kaldybayeva et al., 2022).
Polymer Science and Material Chemistry
Imidazole derivatives find applications in polymer science, particularly in the chemical modification of biopolymers like xylan and cellulose, to produce ethers and esters with specific properties. These modifications enhance biopolymer functionalities, enabling their use in drug delivery systems and as paper strength additives. The synthesis conditions, such as the choice of reagents and reaction media, significantly influence the properties and applications of the resulting biopolymer derivatives. Advanced analytical techniques help in understanding structure-property relationships, highlighting the potential of imidazole derivatives in creating functional materials with tailored properties (K. Petzold-Welcke et al., 2014).
Corrosion Inhibition
Imidazole and its derivatives are recognized for their effectiveness as corrosion inhibitors due to their chemical structure, which facilitates strong adsorption onto metal surfaces. This property is particularly valuable in the petroleum industry, where these compounds are used to protect infrastructure against corrosion. The modification of imidazole structures can further enhance their corrosion inhibition capabilities, making them a focus of ongoing research in materials science (Nipaporn Sriplai & K. Sombatmankhong, 2023).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that imidazole compounds have a broad range of biological activities and can interact with various targets .
Mode of Action
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate forms coordination compounds with Cobalt (2+). These compounds interact with their targets, leading to changes in the biochemical processes .
Biochemical Pathways
The compound inhibits photosynthetic electron flow and ATP-synthesis, acting as Hill reaction inhibitors . This suggests that it affects the photosynthesis pathway, leading to downstream effects on energy production within the cell.
Result of Action
The inhibition of photosynthetic electron flow and ATP-synthesis by this compound can lead to a decrease in energy production within the cell . This can have various molecular and cellular effects, depending on the specific context and environment.
Propriétés
IUPAC Name |
methyl 5-ethyl-2-methyl-1H-imidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-7(8(11)12-3)10-5(2)9-6/h4H2,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWMAPAQXFOWFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)





![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)


![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)


![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)
